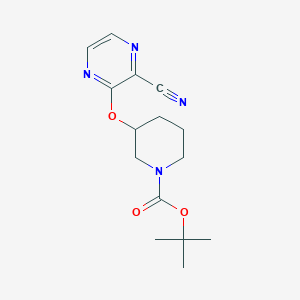

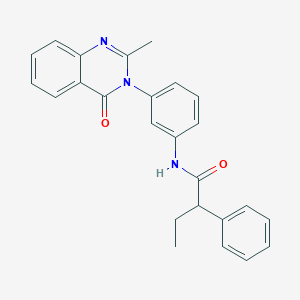

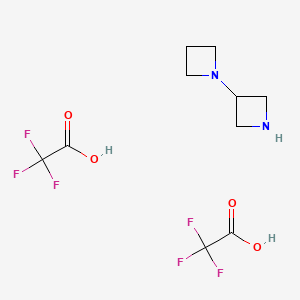

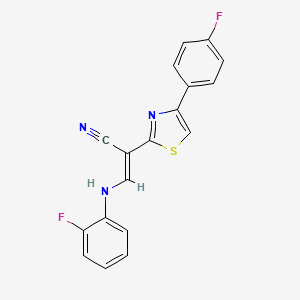

![molecular formula C12H20N2 B2937719 N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine CAS No. 923183-54-4](/img/structure/B2937719.png)

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine” is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a nitrogen atom, which is further connected to an isopropyl group and a methyl group . The benzene ring is also attached to a methylene group (-CH2-) which is connected to an amine group (-NH2) .Chemical Reactions Analysis

Amines, including “this compound”, are known to be good nucleophiles and can participate in a variety of reactions. They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Scientific Research Applications

Eco-Friendly Corrosion Inhibitors

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine derivatives have been investigated for their potential as eco-friendly corrosion inhibitors. These compounds, through electrochemical and theoretical approaches, demonstrate effectiveness in inhibiting corrosion of metals such as steel in acidic environments. The adsorption of these inhibitors on metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and stable interaction between the inhibitor molecules and the metal surface. This research suggests that such compounds can offer a sustainable alternative to traditional corrosion inhibitors, with applications in industrial processes and maintenance of infrastructure (Yadav, Sarkar, & Purkait, 2015).

Photopolymerization Processes

In the field of polymer chemistry, derivatives of this compound have been utilized in nitroxide-mediated photopolymerization processes. These compounds act as photoiniferters, decomposing under UV irradiation to generate radicals that initiate polymerization. This application is crucial for developing advanced materials with tailored properties, including coatings, adhesives, and 3D printing materials. The ability to control the polymerization process with light offers precise spatial and temporal control, opening new avenues for material design and engineering (Guillaneuf et al., 2010).

Biogenic Amine Derivatization

In analytical chemistry, specific derivatives of this compound have been applied in the derivatization of biogenic amines for high-performance liquid chromatography (HPLC). This technique enhances the detection and quantification of biogenic amines, which are critical in food safety, clinical diagnosis, and neurotransmitter research. The derivatization process improves the sensitivity and specificity of HPLC analyses, enabling the accurate measurement of biogenic amine concentrations in complex biological and food matrices (Özdestan & Üren, 2009).

Catalysis and Synthesis of Amines

This compound and its derivatives have found significant application in catalysis, particularly in the synthesis of amines. These compounds are involved in catalytic reductive aminations using molecular hydrogen, a process pivotal for producing primary, secondary, and tertiary amines. This method is essential for the sustainable and cost-effective production of a wide range of amines, which are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. The development of such catalytic processes emphasizes the importance of this compound derivatives in advancing green chemistry and sustainable industrial practices (Murugesan et al., 2020).

Properties

IUPAC Name |

N-[[2-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-10(2)14(3)9-12-7-5-4-6-11(12)8-13/h4-7,10H,8-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULZEINBSCZKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1=CC=CC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937640.png)

![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)

![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)

![N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2937644.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2937649.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide](/img/structure/B2937653.png)

![8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2937655.png)